2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide
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Overview
Description
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenoxy group, a dihydroisoquinoline moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the dihydroisoquinoline core.
Coupling with phenoxy group: The sulfonylated dihydroisoquinoline is then coupled with a chloro-substituted phenol derivative under basic conditions to form the desired phenoxy linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety may interact with neurotransmitter receptors or enzymes, modulating their activity . The sulfonyl group can form strong interactions with protein targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile .
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives .
Uniqueness
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenoxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-21-14-20(31(28,29)26-13-12-17-6-4-5-7-18(17)15-26)10-11-22(21)30-16-23(27)25-19-8-2-1-3-9-19/h1-11,14H,12-13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLNLZPUJFXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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